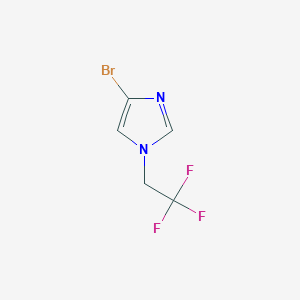

4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-4-1-11(3-10-4)2-5(7,8)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEYBMNZHKAPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic introduction of a trifluoroethyl group onto the imidazole scaffold can profoundly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This document outlines a well-reasoned, two-step synthetic pathway, commencing with the bromination of imidazole followed by N-alkylation. Detailed experimental protocols are provided for each synthetic step. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable chemical entity.

Introduction: The Significance of Fluorinated Imidazoles in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. The incorporation of fluorine atoms into drug candidates has become a powerful strategy to enhance their pharmacological profiles. The trifluoromethyl or trifluoroethyl group, in particular, can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity.

This compound combines these features, presenting a trifluoroethylated imidazole core with a bromine atom that serves as a convenient handle for further synthetic transformations, such as cross-coupling reactions.[2] This makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Synthetic Strategy and Rationale

The synthesis of this compound is most logically approached through a two-step sequence:

-

Bromination of Imidazole: The first step involves the selective bromination of the imidazole ring to produce 4-bromo-1H-imidazole. This is a well-established transformation with several reported methods.[3]

-

N-Trifluoroethylation: The second step is the N-alkylation of 4-bromo-1H-imidazole with a suitable 2,2,2-trifluoroethylating agent. This reaction introduces the desired fluorinated side chain onto the imidazole nitrogen.

The following diagram, generated using Graphviz, illustrates this synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-bromo-1H-imidazole (Precursor)

Rationale for Method Selection: Several methods exist for the bromination of imidazole.[3] A common and effective method involves the use of bromine in a suitable solvent. To control the reaction and avoid the formation of polybrominated species, the reaction conditions must be carefully managed. An alternative and often higher-yielding approach involves the selective debromination of a polybrominated intermediate.[4]

Detailed Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve imidazole (1.0 eq) in a suitable solvent such as acetic acid.

-

Reagent Addition: Slowly add a solution of bromine (1.0 - 1.1 eq) in the same solvent to the imidazole solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any unreacted bromine. Neutralize the acid with a base such as sodium bicarbonate.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-bromo-1H-imidazole.

Synthesis of this compound (Target Compound)

Rationale for Method Selection: The N-alkylation of imidazoles is typically achieved by deprotonation of the imidazole nitrogen with a suitable base, followed by reaction with an alkyl halide or other electrophilic alkylating agent.[5] The choice of base is critical; strong bases like sodium hydride ensure complete deprotonation, while weaker bases like potassium carbonate can also be effective and may be preferable for large-scale synthesis due to safety considerations. The choice of the trifluoroethylating agent is also important; while 2,2,2-trifluoroethyl iodide or bromide could be used, 2,2,2-trifluoroethyl triflate is a more reactive electrophile and may lead to higher yields and shorter reaction times.

Detailed Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-1H-imidazole (1.0 eq) and a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

N-Alkylation: Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Observations |

| Molecular Formula | C₅H₄BrF₃N₂ |

| Molecular Weight | 229.00 g/mol |

| ¹H NMR | Signals corresponding to the imidazole ring protons and the methylene protons of the trifluoroethyl group. The methylene protons will appear as a quartet due to coupling with the fluorine atoms. |

| ¹³C NMR | Resonances for the imidazole ring carbons and the carbons of the trifluoroethyl group. The trifluoroethyl carbons will show coupling with the fluorine atoms. |

| IR Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for a molecule containing one bromine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. Two singlets in the aromatic region corresponding to the two protons on the imidazole ring, and a quartet in the aliphatic region for the CH₂ group, which is coupled to the three fluorine atoms of the CF₃ group.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all five carbon atoms in the molecule. The three imidazole carbons will appear in the aromatic region. The two carbons of the trifluoroethyl group will be in the aliphatic region, with the CF₃ carbon appearing as a quartet due to one-bond coupling with the three fluorine atoms, and the CH₂ carbon also showing coupling to the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands that confirm the presence of key functional groups. Expected peaks include C-H stretching vibrations for the imidazole ring and the methylene group, C=N and C=C stretching vibrations within the imidazole ring, and strong C-F stretching bands characteristic of the trifluoroethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M and M+2) of approximately equal intensity, which is a characteristic isotopic signature for a monobrominated compound.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The outlined two-step synthetic strategy, involving the bromination of imidazole followed by N-trifluoroethylation, is a robust and logical approach to obtaining this valuable fluorinated building block. The comprehensive characterization data provides a benchmark for confirming the identity and purity of the synthesized material. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents.

References

- BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.

- Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Google Patents. (n.d.). WO2018216822A1 - Novel imidazole derivatives.

- Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole? - FAQ.

- BenchChem. (2025). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers.

- Patent 0027685. (1981).

- ChemicalBook. (n.d.). 4-Bromo-1H-imidazole synthesis.

- AK Scientific. (n.d.). 1803608-03-8 4-Bromo-1-(2,2,2-trifluoroethyl)-1H....

- BLDpharm. (n.d.). 1803608-03-8|this compound.

- Matrix Scientific. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free Synthesis of Imidazole by BF3·Et2O Promoted Denitrogenative Transannulation of N-Sulfonyl-1,2.

- Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole? - FAQ.

- National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125.

- SpectraBase. (n.d.). 4-Bromo-1H-imidazole.

- SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum.

- ResearchGate. (2025). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF.

- Semantic Scholar. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study.

- BenchChem. (n.d.). Protocol for N-Alkylation of 4-iodo-1H-imidazole.

- DTIC. (n.d.). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivitive Intermediates.

- Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Retrieved from Universal Journal of Pharmaceutical Research.

- ChemicalBook. (2026). Propionyl chloride | 79-03-8.

- PubMed Central. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.

- ResearchGate. (n.d.). Recent advances in trifluoroethylation reaction | Request PDF.

Sources

- 1. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

Spectroscopic Analysis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: The successful synthesis and characterization of novel chemical entities are foundational to advancements in medicinal chemistry and materials science. This technical guide was intended to provide a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the compound 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. However, a thorough search of available scientific literature and chemical databases has revealed a significant gap in publicly accessible, detailed spectroscopic information for this specific molecule.

While commercial vendors list this compound in their catalogues, they do not provide experimental spectra. Furthermore, scientific databases such as PubChem and SpectraBase contain data for the related precursor, 4-bromo-1H-imidazole, but critically lack the spectral information for the N-trifluoroethylated derivative.

This guide will, therefore, pivot to a predictive and methodological framework. It will leverage established principles of spectroscopy and data from analogous structures to provide a robust theoretical analysis of the expected spectroscopic signatures of this compound. This document will serve as a valuable resource for researchers who may synthesize this compound, providing a detailed roadmap for spectral acquisition, interpretation, and verification.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound combines a halogenated imidazole ring with a trifluoroethyl substituent. This unique combination of functional groups is expected to produce distinct and interpretable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals for the two imidazole ring protons and the methylene protons of the trifluoroethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Singlet | 1H | H-2 | The proton at the 2-position of the imidazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms. |

| ~ 7.2 - 7.4 | Singlet | 1H | H-5 | The proton at the 5-position will be influenced by the adjacent bromine atom and the overall aromatic system. |

| ~ 4.8 - 5.2 | Quartet | 2H | -CH₂-CF₃ | The methylene protons are adjacent to a CF₃ group, which will cause splitting into a quartet due to ³J(H,F) coupling. The strong electron-withdrawing nature of the CF₃ group and the imidazole ring will shift this signal significantly downfield. |

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially to resolve the quartet of the trifluoroethyl group clearly. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would be suitable solvents.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 135 - 140 | C-2 | The carbon at the 2-position is situated between two nitrogen atoms, leading to a significant downfield shift. |

| ~ 120 - 125 (quartet) | C-CF₃ | This carbon will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J(C,F)). |

| ~ 115 - 120 | C-5 | The carbon at the 5-position, adjacent to the bromine. |

| ~ 110 - 115 | C-4 | The carbon bearing the bromine atom will be directly observed, with its chemical shift influenced by the heavy atom effect. |

| ~ 50 - 55 (quartet) | -CH₂- | The methylene carbon will be split into a quartet due to two-bond coupling with the fluorine atoms (²J(C,F)). |

Trustworthiness of Protocol: To confirm these assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment would be invaluable. This 2D NMR technique correlates the ¹H and ¹³C signals that are directly bonded, providing unambiguous assignments for the protonated carbons.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is essential for characterizing the trifluoroethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -70 to -75 | Triplet | -CF₃ | The three equivalent fluorine atoms will be split into a triplet by the adjacent methylene protons (³J(F,H)). The chemical shift is characteristic of a CF₃ group attached to a methylene. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3200 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of the C-H bonds on the imidazole ring. |

| ~ 2900 - 3000 | Weak | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds of the methylene group. |

| ~ 1500 - 1600 | Medium-Strong | C=C and C=N stretching | Vibrations associated with the imidazole ring system. |

| ~ 1100 - 1300 | Strong | C-F stretching | The C-F bonds of the trifluoroethyl group will give rise to very strong absorption bands in this region. |

| ~ 600 - 700 | Medium | C-Br stretching | The carbon-bromine bond stretch is expected in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a good signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion Peak:

For this compound (C₅H₄BrF₃N₂), the molecular weight will be approximately 243.96 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic isotopic cluster for the molecular ion.

-

M⁺: at m/z ~ 244 (corresponding to the ⁷⁹Br isotope)

-

[M+2]⁺: at m/z ~ 246 (corresponding to the ⁸¹Br isotope) with a similar intensity to the M⁺ peak.

Predicted Fragmentation Pattern:

-

Loss of CF₃: A significant fragment could arise from the loss of the trifluoromethyl radical (•CF₃), leading to an ion at m/z ~ 175 and 177.

-

Loss of CH₂CF₃: Cleavage of the entire trifluoroethyl group would result in a fragment corresponding to the 4-bromo-1H-imidazolyl cation at m/z ~ 146 and 148.

-

Loss of Br: Loss of the bromine radical (•Br) would give a fragment at m/z ~ 165.

Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion and Future Outlook

While the experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive, theoretically grounded prediction of its NMR, IR, and MS spectra. The provided methodologies for data acquisition and interpretation are based on established best practices in analytical chemistry. It is our hope that this document will serve as a valuable starting point for researchers working with this and structurally related compounds. The future publication of the experimental data for this molecule will be a welcome addition to the scientific literature, allowing for a direct comparison with the predictions outlined herein.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct literature citations for the spectroscopic data of the target molecule are not possible. The following are authoritative sources for the principles discussed:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

An In-depth Technical Guide to 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. The trifluoroethyl group, in particular, is often employed as a bioisostere for ethyl or ethoxy moieties, offering unique advantages such as increased metabolic stability, enhanced lipophilicity, and altered pKa, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] This guide focuses on 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a halogenated and fluorinated imidazole derivative with significant potential as a versatile building block in the synthesis of novel therapeutic agents.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs. The presence of a bromine atom at the 4-position provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of complex molecular architectures.[2] The N-trifluoroethyl group further refines the molecule's properties, making this compound a highly attractive intermediate for the development of new chemical entities in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of this compound, a detailed, field-proven protocol for its synthesis, and a discussion of its potential applications.

Physicochemical Properties

Definitive experimental data for this compound is not extensively available in peer-reviewed literature. However, based on the properties of its parent compound, 4-bromo-1H-imidazole, and the known effects of N-trifluoroethylation, we can infer a likely profile.

| Property | Value | Source/Rationale |

| Molecular Formula | C₅H₄BrF₃N₂ | [3][4] |

| Molecular Weight | 229.00 g/mol | [3] |

| CAS Number | 1803608-03-8 | [3][4] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds.[5][6][7] |

| Melting Point | Not available. For comparison, the melting point of the parent compound, 4-bromo-1H-imidazole, is 131-135 °C. | [2] |

| Boiling Point | Not available. | |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents such as DMSO, DMF, and chlorinated solvents. | The trifluoroethyl group generally increases lipophilicity. |

| Stability | Expected to be stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability of brominated imidazoles. |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be logically approached in two key stages: the bromination of imidazole to form the 4-bromo-1H-imidazole precursor, followed by its N-trifluoroethylation.

Step 1: Synthesis of 4-bromo-1H-imidazole

Several methods for the synthesis of 4-bromo-1H-imidazole have been reported. A common and effective method involves the direct bromination of imidazole.

Protocol: Bromination of Imidazole

This protocol is based on established literature procedures for the synthesis of 4-bromo-1H-imidazole.[8][9]

Materials:

-

Imidazole

-

Bromine

-

Chloroform

-

Sodium sulfite

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve imidazole in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in chloroform dropwise to the stirred imidazole solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The crude product may contain polybrominated species.

-

Selective Debromination: To the crude residue, add a solution of sodium sulfite in water and reflux the mixture for several hours. This step selectively removes excess bromine and reduces polybrominated imidazoles to the desired 4-bromo-1H-imidazole.[9]

-

Extraction and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1H-imidazole. The product can be further purified by recrystallization if necessary.

Caption: Synthetic workflow for the preparation of 4-bromo-1H-imidazole.

Step 2: N-Trifluoroethylation of 4-bromo-1H-imidazole

The introduction of the 2,2,2-trifluoroethyl group onto the imidazole nitrogen can be achieved through N-alkylation. Copper-catalyzed methods are often employed for the N-arylation and N-alkylation of imidazoles under mild conditions.[10][11]

Proposed Protocol: Copper-Catalyzed N-Trifluoroethylation

This proposed protocol is based on general copper-catalyzed N-alkylation methods and the known reactivity of trifluoroethylating agents.

Materials:

-

4-bromo-1H-imidazole

-

2,2,2-Trifluoroethyl triflate or a similar trifluoroethylating agent

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., a diamine or an amino acid like L-proline)

-

A base (e.g., cesium carbonate or potassium carbonate)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromo-1H-imidazole, copper(I) iodide, the ligand, and the base.

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the 2,2,2-trifluoroethylating agent.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

Caption: Proposed synthetic workflow for N-trifluoroethylation.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the brominated imidazole core and the N-trifluoroethyl substituent.

-

The Imidazole Ring: The imidazole ring is aromatic and possesses both acidic and basic properties. The N-trifluoroethyl group, being strongly electron-withdrawing, will decrease the basicity of the nitrogen atoms in the ring.

-

The C-Br Bond: The bromine atom at the 4-position is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable precursor for combinatorial library synthesis.[2]

-

The Trifluoroethyl Group: The CF₃ group is highly electronegative and imparts significant changes to the electronic properties of the imidazole ring. It is also metabolically stable, which is a desirable feature in drug candidates.[12]

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data.[3] Based on the structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the imidazole ring and a quartet for the methylene protons of the trifluoroethyl group due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the imidazole ring and the two carbons of the trifluoroethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic quartet in the proton-coupled spectrum.

-

¹⁹F NMR: The fluorine NMR spectrum should show a triplet for the three fluorine atoms due to coupling with the adjacent methylene protons.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M+) and fragment ions corresponding to the loss of bromine or parts of the trifluoroethyl group would be expected.

Safety and Handling

-

Hazard Classification: The parent compound, 4-bromo-1H-imidazole, is classified as toxic if swallowed and causes skin and serious eye irritation.[6] It is prudent to handle the trifluoroethyl derivative with similar precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the combination of a versatile synthetic handle (the bromine atom) and the beneficial properties imparted by the trifluoroethyl group. Potential applications include:

-

Scaffold for Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.

-

Antimicrobial Agents: Imidazole derivatives are known to possess antifungal and antibacterial properties. The lipophilicity and metabolic stability conferred by the trifluoroethyl group could enhance the efficacy of such agents.

-

Central Nervous System (CNS) Drug Candidates: The ability of the trifluoroethyl group to improve blood-brain barrier penetration makes this scaffold attractive for the development of drugs targeting the CNS.

Conclusion

This compound represents a strategically designed building block for contemporary drug discovery. While detailed experimental data on its physicochemical properties are still emerging, its synthesis is achievable through established methodologies. The combination of a reactive bromine handle and a property-modulating trifluoroethyl group makes it a highly valuable intermediate for the synthesis of novel and diverse small molecule libraries. As the demand for more effective and safer therapeutics continues to grow, the importance of such fluorinated heterocyclic scaffolds in medicinal chemistry is poised to increase significantly.

References

-

SpectraBase. 4-Bromo-1H-imidazole. ([Link])

-

MDPI. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. ([Link])

-

Pharmaffiliates. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine. ([Link])

-

MDPI. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ([Link])

-

Organic Chemistry Portal. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. ([Link])

-

PubMed. Health toxicity effects of brominated flame retardants: From environmental to human exposure. ([Link])

-

PMC. Cu(II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. ([Link])

-

ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ([Link])

-

Massachusetts Institute of Technology. Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ([Link])

-

Organic Chemistry Portal. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. ([Link])

- Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole. ()

-

Fine Chemical Trading. The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. ([Link])

-

Berufsgenossenschaft Rohstoffe und Chemische Industrie. TOXICOLOGICAL EVALUATIONS. ([Link])

-

PubMed. Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. ([Link])

-

PubMed. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. ([Link])

-

PMC. Innate C-H trifluoromethylation of heterocycles. ([Link])

- Google Patents. Preparation method of 4-halogen-1H-imidazole. ()

-

PMC. Innate C-H trifluoromethylation of heterocycles. ([Link])

-

ResearchGate. Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. ([Link])

-

Organic Chemistry Frontiers. Recent advances in trifluoroethylation reaction. ([Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1803608-03-8|this compound|BLD Pharm [bldpharm.com]

- 3. 1803608-03-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 4-Bromo-1H-imidazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-Bromo-1H-imidazole | 2302-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-Bromo-1H-imidazole | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Crystal structure analysis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

An In-depth Technical Guide to the Crystal Structure Analysis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound, a compound of interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific molecule is not publicly available as of this writing, this document serves as a detailed procedural roadmap, drawing upon established crystallographic principles and data from the closely related compound, 4-bromo-1H-imidazole. We will explore the synthesis and crystallization, data acquisition and processing, structure solution and refinement, and the detailed analysis of the molecular and supramolecular features. This guide is intended to be a valuable resource for researchers undertaking the crystallographic characterization of novel imidazole derivatives.

Introduction: The Significance of Structural Elucidation

The imidazole moiety is a cornerstone in a vast array of pharmaceuticals and functional materials due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The introduction of a bromine atom and a trifluoroethyl group to the imidazole scaffold in this compound is anticipated to significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interactions. A precise understanding of the three-dimensional arrangement of atoms within a crystal lattice, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the engineering of new materials.[2][3] This technique offers unparalleled insight into bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the solid-state behavior of a compound.[4]

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of the title compound can be approached through the N-alkylation of 4-bromo-1H-imidazole. A plausible synthetic route is outlined below:

Reaction Scheme:

-

Starting Materials: 4-bromo-1H-imidazole (commercially available or synthesized via bromination of imidazole[1][5][6]), 2,2,2-trifluoroethyl tosylate, and a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure:

-

To a solution of 4-bromo-1H-imidazole in the chosen solvent, the base is added portion-wise at 0 °C.

-

The mixture is stirred for a short period to allow for the deprotonation of the imidazole nitrogen.

-

2,2,2-trifluoroethyl tosylate is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield pure this compound.

-

Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

For this compound, a systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) and their mixtures is recommended.

Data Collection and Structure Refinement: From Diffraction to Model

The core of the crystal structure analysis lies in the collection and interpretation of X-ray diffraction data.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[2] Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure using specialized software.[9][10][11]

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The following DOT script illustrates the general workflow of single-crystal X-ray diffraction analysis:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data and Molecular Structure

While the specific data for the title compound is not available, a hypothetical dataset is presented below for illustrative purposes, with comparisons to the known structure of 4-bromo-1H-imidazole.[12]

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | 4-bromo-1H-imidazole[12] | This compound (Hypothetical) |

| Chemical formula | C₃H₃BrN₂ | C₅H₄BrF₃N₂ |

| Formula weight | 146.97 | 229.00 |

| Crystal system | Monoclinic | Orthorhombic |

| Space group | P2₁/c | Pca2₁ |

| a (Å) | 3.9398(2) | 8.512(3) |

| b (Å) | 12.5823(6) | 10.234(4) |

| c (Å) | 9.8199(4) | 15.678(5) |

| α (°) | 90 | 90 |

| β (°) | 106.934(2) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 465.7 | 1365.1(8) |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | 2.094 | 1.115 |

| R-factor (%) | 2.96 | 4.50 |

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular Structure of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The trifluoroethyl group is expected to play a significant role in the crystal packing through weak hydrogen bonds (C-H···F) and dipole-dipole interactions. The bromine atom can participate in halogen bonding (C-Br···N or C-Br···F), which is a directional and specific non-covalent interaction. The analysis of these interactions is crucial for understanding the solid-state properties of the material. The absence of a strong hydrogen bond donor in the molecule (unlike in 4-bromo-1H-imidazole) will likely lead to a packing arrangement dominated by weaker forces.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides indispensable information for its development in pharmaceutical and material science applications. This guide has outlined the critical steps from synthesis and crystallization to data analysis and interpretation. A thorough understanding of these methodologies empowers researchers to unlock the full potential of molecular crystallography in their scientific endeavors.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Chemical Crystallography. (n.d.). Software. Retrieved from [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

-

Argonne National Laboratory. (n.d.). GSAS-II. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

The University of Manchester. (n.d.). CCDC 1455079: Experimental Crystal Structure Determination. Retrieved from [Link]

-

ResearchGate. (2025, September). Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). Retrieved from [Link]

- Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Retrieved from [Link]

-

University of Miami. (n.d.). CCDC 2120071: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Hosten, E. C., & Betz, R. (2015). Crystal structure of 4-bromo-1H-imidazole, at 200 K, C3H3BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 230(1), 27–28. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. pulstec.net [pulstec.net]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 6. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. fiveable.me [fiveable.me]

- 9. iucr.org [iucr.org]

- 10. Software – Chemical Crystallography [xtl.ox.ac.uk]

- 11. rcsb.org [rcsb.org]

- 12. Sci-Hub. Crystal structure of 4-bromo-1H-imidazole, at 200 K, C3H3BrN2 / Zeitschrift für Kristallographie - New Crystal Structures, 2015 [sci-hub.box]

A Comprehensive Technical Guide to the Purity and Stability Assessment of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Introduction: The Critical Role of Purity and Stability in Drug Development

In the landscape of pharmaceutical development, the meticulous characterization of an active pharmaceutical ingredient (API) is paramount. The purity and stability of an API are not merely quality attributes; they are fundamental pillars that ensure its safety and efficacy. This guide provides an in-depth technical framework for the comprehensive assessment of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry. The presence of a bromine atom and a trifluoroethyl group on the imidazole scaffold suggests a unique chemical reactivity and metabolic profile that necessitates a rigorous evaluation.

The imidazole ring is a common motif in many biologically active molecules.[1] The introduction of a bromine atom and a trifluoroethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.[2][3] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity to target proteins.[2][4] Therefore, a thorough understanding of the purity profile and degradation pathways of this compound is a critical step in its journey from a promising lead compound to a potential therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded and practical approach to the purity and stability assessment of this novel chemical entity. The methodologies described herein are rooted in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, and are supplemented with expert insights to navigate the specific challenges associated with this molecule.

I. Physicochemical Characterization: The Foundational Identity

Before embarking on purity and stability studies, a comprehensive physicochemical characterization of this compound is essential. This foundational data serves as a reference point for all subsequent analyses.

Table 1: Physicochemical Properties of this compound

| Property | Method | Expected Outcome |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₅H₄BrF₃N₂ |

| Molecular Weight | HRMS | 229.95 g/mol |

| Melting Point | Differential Scanning Calorimetry (DSC) | Sharp endotherm indicating the melting point |

| Solubility | Solvent Solubility Screen | Soluble in methanol, ethanol, acetonitrile; sparingly soluble in water |

| pKa | Potentiometric Titration or Capillary Electrophoresis | Determination of acidic and/or basic dissociation constants |

II. Purity Assessment: A Multifaceted Approach

The determination of purity is not a singular measurement but a composite of data from various analytical techniques. The goal is to identify and quantify all impurities, including organic and inorganic substances, as well as residual solvents.

A. Chromatographic Purity: The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds. The development of a stability-indicating HPLC method is crucial, meaning the method must be able to separate the API from its degradation products and process-related impurities.[5][6][7]

-

Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve adequate separation of all components.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to assess peak purity. A wavelength of approximately 220 nm is a reasonable starting point for imidazole-containing compounds.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

B. Identification and Characterization of Impurities: Unveiling the Unknowns

Once impurities are detected by HPLC, their structural elucidation is necessary. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose, providing molecular weight and fragmentation data.[8][9][10] For definitive structural confirmation, preparative HPLC can be used to isolate impurities for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]

-

LC-MS/MS Analysis: The HPLC method developed for purity assessment can be coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument) to obtain high-resolution mass data for the parent ion and its fragments.

-

Fragmentation Analysis: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used to generate fragmentation patterns that provide structural information.

-

Impurity Isolation: For unknown impurities present at significant levels (e.g., >0.1%), isolation by preparative HPLC is recommended.

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the isolated impurities to elucidate their complete chemical structure.[14]

III. Stability Assessment: Predicting the Shelf-Life and Degradation Pathways

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15] This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.[16][17][18]

A. Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those of accelerated stability testing.[1][19][20] The goal is to generate degradation products to a target level of 5-20% to facilitate the development of a stability-indicating method and to understand the degradation pathways.[19][20]

Caption: Workflow for forced degradation studies of this compound.

-

Acid Hydrolysis: Dissolve the API in a suitable solvent and treat with 0.1 N HCl at an elevated temperature (e.g., 60°C). Monitor the reaction over time.

-

Base Hydrolysis: Treat the API solution with 0.1 N NaOH at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Expose the API solution to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid API in a controlled temperature oven (e.g., 80°C).

-

Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

B. Long-Term and Accelerated Stability Studies: Real-Time and Predictive Assessment

Long-term and accelerated stability studies are performed to establish the retest period for the API and to recommend storage conditions. These studies are conducted according to ICH Q1A(R2) guidelines.[16]

Table 2: ICH Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

-

Sample Preparation: Package the API in containers that simulate the proposed commercial packaging.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) and analyze for appearance, purity, and degradation products using the validated stability-indicating HPLC method.

IV. Thermal Analysis: Understanding Solid-State Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and solid-state properties of the API.[21][22]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[23] It is used to determine the temperature at which the compound begins to decompose and to quantify the loss of volatiles.[21][24]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and polymorphism of the API.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jchps.com [jchps.com]

- 14. researchgate.net [researchgate.net]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

In-depth Technical Guide: 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole (CAS 1803608-03-8)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, registered under CAS number 1803608-03-8. As a Senior Application Scientist, this document is structured to deliver not just data, but also contextual insights into the properties, potential synthesis, and sourcing of this specific imidazole derivative.

It is important to note that as of the current date, detailed experimental data for this compound is not extensively available in peer-reviewed literature or public databases. This guide synthesizes the confirmed specifications of the target molecule with relevant data from its parent compound, 4-Bromo-1H-imidazole, to provide a foundational understanding for research and development activities.

Compound Identification and Core Properties

This compound is a halogenated and N-substituted imidazole derivative. The presence of a bromine atom and a trifluoroethyl group on the imidazole scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science. The trifluoroethyl moiety can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding interactions compared to its unsubstituted parent.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1803608-03-8 | Matrix Scientific |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₄BrF₃N₂ | Matrix Scientific[1] |

| Molecular Weight | 229.01 g/mol | Matrix Scientific[1] |

| Purity | Typically ≥95% | AK Scientific, Inc.[2] |

| Physical State | Not explicitly documented; likely a solid or liquid | - |

| Melting Point | Data not available | AK Scientific, Inc.[3] |

| Boiling Point | Data not available | - |

| Solubility | Data not available | AK Scientific, Inc.[3] |

Note: The lack of available experimental data for melting point, boiling point, and solubility is a significant data gap. Researchers should determine these properties empirically.

Inferred Properties and Scientific Context from Parent Compound

To provide a framework for experimental design, we can look to the properties of the parent compound, 4-Bromo-1H-imidazole (CAS: 2302-25-2). The addition of the 2,2,2-trifluoroethyl group to the N1 position of the imidazole ring is expected to decrease the melting point and increase the lipophilicity (logP) and metabolic stability of the molecule.

Table 2: Properties of Parent Compound 4-Bromo-1H-imidazole (CAS 2302-25-2)

| Property | Value | Source(s) |

| Appearance | Off-white powder | Chem-Impex[2] |

| Melting Point | 131-135 °C | Guidechem, Chem-Impex[2][4] |

| Boiling Point | 324.7 ± 15.0 °C (Predicted) | Guidechem[4] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | Guidechem[4] |

| pKa | 11.70 ± 0.10 (Predicted) | Guidechem[4] |

The imidazole ring is a critical pharmacophore found in numerous biologically active compounds.[5][6] Bromoimidazoles, in particular, serve as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antifungal and antibacterial agents.[2][7] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.

Proposed Synthetic Pathway

While a specific, validated protocol for the synthesis of CAS 1803608-03-8 is not available in the searched literature, a logical and commonly employed synthetic route can be proposed. The most probable method is the N-alkylation of 4-Bromo-1H-imidazole with a suitable 2,2,2-trifluoroethylating agent.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route via N-alkylation.

Hypothetical Experimental Protocol:

Causality: This protocol is based on standard N-alkylation procedures for imidazoles. The choice of a strong base like sodium hydride (NaH) is to deprotonate the imidazole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic trifluoroethylating agent. An aprotic polar solvent like Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction.

-

Preparation: To a solution of 4-Bromo-1H-imidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Alkylation: Cool the mixture back to 0 °C and add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Biological and Pharmacological Context

While no specific biological activity has been documented for this compound, the broader class of imidazole derivatives is known for a wide range of pharmacological effects, including:

-

Antimicrobial Activity: Many imidazole-based compounds are potent antifungal and antibacterial agents.[8][9]

-

Anticancer Activity: The imidazole scaffold is present in several anticancer drugs.[5]

-

Anti-inflammatory and Analgesic Activity: Certain imidazole derivatives have shown promise in these areas.[5]

The introduction of the trifluoroethyl group can enhance drug-like properties by increasing metabolic stability (blocking sites of metabolism) and improving membrane permeability due to increased lipophilicity. Therefore, this compound represents a valuable starting point for discovery campaigns targeting these therapeutic areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 1803608-03-8 is not publicly available. However, based on the SDS for related bromo-imidazole compounds, the following precautions are advised:

-

Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed or inhaled.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1]

-

Fire Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride under fire conditions.[1]

Commercial Suppliers

For researchers seeking to procure this compound for experimental work, the following suppliers have been identified as listing CAS 1803608-03-8 in their catalogs. It is recommended to contact them directly to obtain a certificate of analysis and any available technical data.

Table 3: Identified Suppliers of CAS 1803608-03-8

| Supplier | Purity/Notes |

| Matrix Scientific | - |

| AK Scientific, Inc. | 95% Purity[2] |

| BLD Pharmatech | Mentions availability of NMR, HPLC, LC-MS data[1] |

| chemPUR Feinchemikalien und Forschungsbedarf GmbH | - |

| Biosynth | - |

Conclusion

This compound (CAS 1803608-03-8) is a chemical entity with significant potential as a building block in drug discovery and materials science. While there is a notable lack of comprehensive public data on its specific properties and applications, its structural features—a reactive bromine handle and a property-modulating trifluoroethyl group—make it an attractive target for further investigation. The information provided in this guide, including inferred properties and a proposed synthetic route, serves as a foundational resource for scientists and researchers to initiate their work with this compound. Empirical determination of its physicochemical properties and biological activity is highly encouraged.

References

-

BLD Pharmatech Co., Limited. Product Listing for CAS 1803608-03-8. ChemBuyersGuide.com. Available from: [Link]

- Biosynth. Safety Data Sheet.

-

PubChem. Compound Summary for 4-bromo-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 2024. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Based Compounds. Universal Journal of Pharmaceutical Research. Available from: [Link]

-

Overview on Biological Activities of Imidazole Derivatives. Organic and Medicinal Chemistry International Journal. Available from: [Link]

-

A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

Imidazole: Having Versatile Biological Activities. Journal of Chemistry. Available from: [Link]

Sources

- 1. 1803608-03-8|this compound|BLD Pharm [bldpharm.com]

- 2. mmbio.byu.edu [mmbio.byu.edu]

- 3. fishersci.com [fishersci.com]

- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 5. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 6. Overview on Biological Activities of Imidazole Derivatives [ouci.dntb.gov.ua]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Trifluoroethyl Imidazole Derivatives: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Foreword: The Strategic Imperative of Fluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategic maneuver to enhance pharmacological properties. The trifluoroethyl group (–CH₂CF₃), in particular, offers a unique combination of lipophilicity, metabolic stability, and the ability to form key interactions with biological targets. When appended to the versatile imidazole scaffold—a five-membered aromatic heterocycle renowned for its presence in numerous natural products and FDA-approved drugs—a powerful new class of therapeutic agents emerges. This guide provides an in-depth exploration of trifluoroethyl imidazole derivatives, from their synthesis to their application as novel scaffolds in drug development, intended for researchers, scientists, and drug development professionals.

The Trifluoroethyl Imidazole Scaffold: Physicochemical and Pharmacokinetic Advantages

The strategic incorporation of a trifluoroethyl group onto an imidazole core imparts several advantageous properties that address common challenges in drug development.

Modulation of Physicochemical Properties

The trifluoroethyl moiety significantly influences the electronic and lipophilic character of the imidazole scaffold. The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the imidazole nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding. This modulation is critical for optimizing interactions with biological targets. Furthermore, the trifluoroethyl group increases lipophilicity, which can enhance membrane permeability and cellular uptake. However, unlike a simple alkyl chain, the fluorine atoms can also engage in unique non-covalent interactions, such as orthogonal multipolar interactions, which can contribute to binding affinity and selectivity. The introduction of fluorine can also improve the stability of materials, for instance, by increasing the hydrophobicity of zeolitic-imidazolate frameworks (ZIFs) and consequently their water stability[1][2].

Enhancement of Metabolic Stability

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability[3]. The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes. By introducing a trifluoroethyl group at a metabolically susceptible position on the imidazole scaffold, chemists can block common metabolic pathways, such as oxidation by cytochrome P450 enzymes. This leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability. For example, trifluoromethyl groups are known to be resistant to metabolism, and while the trifluoroethyl group has a methylene linker, it still offers a significant metabolic shield compared to a simple ethyl or other alkyl groups. This increased metabolic stability has been a key factor in the development of more robust drug candidates[4][5][6][7].

Table 1: Physicochemical Properties of Representative Fluorinated Heterocycles

| Property | Imidazole | 1-(2,2,2-Trifluoroethyl)-1H-imidazole |

| Molecular Weight ( g/mol ) | 68.08 | 150.10 |

| pKa | ~7.0 | Predicted to be lower due to the inductive effect of the CF₃ group |

| LogP | -0.08 | Predicted to be higher due to the lipophilicity of the CF₃CH₂ group |

| Metabolic Stability | Variable, susceptible to oxidation | Generally enhanced due to the stability of the C-F bonds[3] |

Synthesis of Trifluoroethyl Imidazole Derivatives: Strategies and Protocols

The synthesis of trifluoroethyl imidazole derivatives can be broadly approached in two ways: by constructing the imidazole ring with the trifluoroethyl group already in place, or by adding the trifluoroethyl group to a pre-formed imidazole scaffold.

Synthetic Strategies

-

N-Trifluoroethylation of Imidazoles: This is a common and direct method for preparing N-substituted trifluoroethyl imidazoles. It typically involves the reaction of an imidazole with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate, in the presence of a base. More recent methods utilize copper-mediated cross-coupling reactions with CF₃CHCl₂ for the N-H trifluoroethylation of various N-heterocycles, including indoles[4]. Another approach involves the use of hypervalent iodine reagents, such as trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide, for direct trifluoroethylation[8][9].

-

C-Trifluoroethylation of Imidazoles: The introduction of a trifluoroethyl group onto a carbon atom of the imidazole ring is more challenging but can be achieved through various methods. Nickel-catalyzed reductive cross-coupling reactions between (hetero)aryl bromides or chlorides and CF₃CH₂Cl have been developed for this purpose[5]. Radical trifluoroethylation methods are also emerging as powerful tools.

-

Ring Formation Strategies: It is also possible to construct the imidazole ring from precursors that already contain the trifluoroethyl group. For example, a multi-component reaction involving a trifluoroethyl-containing amine, an aldehyde, and a dicarbonyl compound could be envisioned, based on established imidazole syntheses like the Radziszewski reaction[10].

Caption: Synthetic strategies for trifluoroethyl imidazole derivatives.

Experimental Protocol: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole

This protocol describes a general procedure for the N-trifluoroethylation of imidazole using 2,2,2-trifluoroethyl iodide.

Materials:

-

Imidazole

-

2,2,2-Trifluoroethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-(2,2,2-trifluoroethyl)-1H-imidazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.